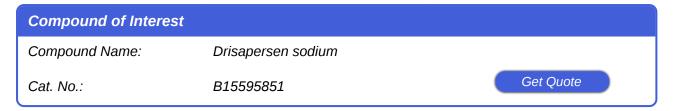


Dosing Considerations for Drisapersen Sodium in Preclinical Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

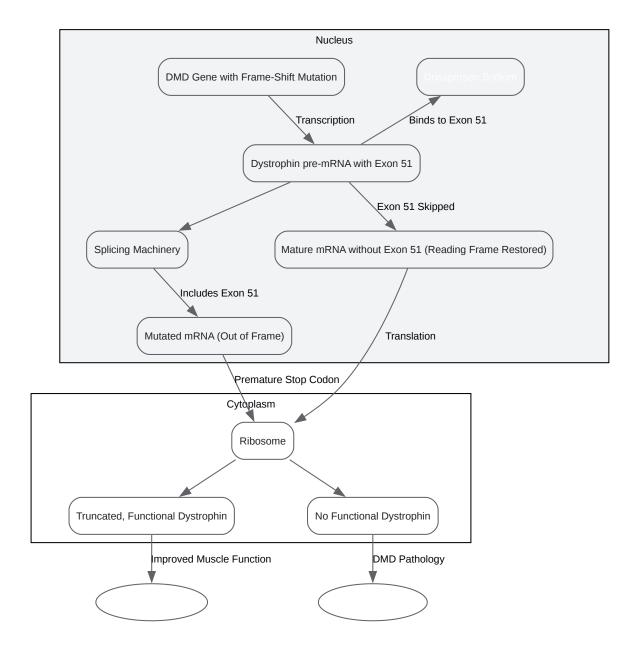
Introduction

Drisapersen (formerly PRO051 and GSK2402968), a 2'-O-methyl phosphorothioate antisense oligonucleotide, was developed to treat Duchenne muscular dystrophy (DMD) by inducing the skipping of exon 51 in the dystrophin pre-mRNA.[1][2] This process aims to restore the reading frame of the dystrophin gene, leading to the production of a shorter but partially functional dystrophin protein.[2][3] Preclinical evaluation in various animal models was a critical step in understanding the dosing, efficacy, and safety profile of Drisapersen before its clinical trials. These application notes provide a detailed overview of the dosing considerations and experimental protocols for the use of **Drisapersen sodium** in relevant preclinical models.

Mechanism of Action

Drisapersen is designed to bind to a specific sequence within exon 51 of the dystrophin premRNA. This binding sterically hinders the splicing machinery from recognizing and including exon 51 in the mature mRNA, a process known as exon skipping. For DMD patients with specific mutations where the removal of exon 51 restores the translational reading frame, this results in the synthesis of a truncated, yet functional, dystrophin protein.













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References

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- 2. Long-Term Efficacy, Safety, and Pharmacokinetics of Drisapersen in Duchenne Muscular Dystrophy: Results from an Open-Label Extension Study PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracerebral administration of a modified antisense oligonucleotide targeting the dopamine system in a mouse model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
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